molecular formula C23H28N2O4 B3245506 Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate CAS No. 169396-89-8

Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate

Cat. No.: B3245506
CAS No.: 169396-89-8
M. Wt: 396.5 g/mol
InChI Key: WGCGURPHUSJFKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate (CAS 169396-88-7), also known as Fmoc-Aeg-OtBu.HCl, is a protected amino acid derivative widely used in peptide synthesis . Its structure comprises:

  • Fmoc group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, removable under mild basic conditions (e.g., 20% diethylamine) .
  • tert-butyl ester: An acid-labile protecting group for carboxylic acids, cleaved with trifluoroacetic acid (TFA) .
  • Ethylenediamine backbone: Provides a spacer for conjugating functional groups in solid-phase peptide synthesis (SPPS) .

This compound is synthesized via condensation of Fmoc-protected ethylenediamine with tert-butyl glycinate, followed by purification via precipitation and chromatography . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.42 ppm (tert-butyl), 4.25–4.44 ppm (ethylene backbone), 7.21–7.92 ppm (Fmoc aromatic protons) .
  • ESI-MS: Molecular ion peak at m/z 490.2 (M+H⁺), consistent with theoretical mass .

Properties

IUPAC Name

tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20,24H,12-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCGURPHUSJFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130643
Record name N-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169396-89-8
Record name N-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169396-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate, also known as Fmoc-Lys(Boc)-OH or similar derivatives, is a compound of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates a fluorene moiety, which is known for its utility in various biological applications, including as a building block in peptide synthesis and as a potential therapeutic agent.

  • Molecular Formula : C23H28N2O4
  • Molecular Weight : 396.48 g/mol
  • CAS Number : 169396-89-8

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly proteins. The fluorene group enhances the compound's hydrophobic interactions, which can influence protein folding and stability. The tert-butyl group contributes to the lipophilicity, potentially affecting membrane permeability and bioavailability.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorene moiety may enhance these effects by stabilizing interactions with target proteins involved in cell proliferation.
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Neuroprotective Effects : Research has suggested that compounds featuring the fluorene structure may exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of a related fluorene-based compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that tert-butyl derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in MCF-7 cells
AntimicrobialMIC against S. aureus and E. coli
NeuroprotectivePotential antioxidant activity

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the side chains have been explored to improve selectivity and potency against specific targets.

  • Synthesis Optimization : Various synthetic routes have been developed to increase yield and purity, utilizing coupling reactions involving protected amino acids.
  • Structure-Activity Relationship (SAR) : Studies emphasize the importance of the fluorene moiety in enhancing biological interactions. Substituents on the nitrogen atom significantly affect both solubility and activity.
  • In Vivo Studies : Animal models are being employed to evaluate therapeutic efficacy and safety profiles, providing insights into pharmacokinetics and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected aminoethylglycine (Aeg) derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Protecting Groups Key Features Applications Yield Deprotection Method Reference
Fmoc-Aeg-OtBu.HCl (Target) Fmoc (amine), tert-butyl (carboxyl) Acid-labile ester; hydrophobic tert-butyl enhances solubility in organic solvents SPPS, orthogonal protection strategies 88% TFA (carboxyl), diethylamine (amine)
Fmoc-Aeg-OBzl.HCl (Benzyl ester) Fmoc (amine), benzyl (carboxyl) Requires hydrogenolysis (H₂/Pd) for deprotection; less acid-stable Solution-phase synthesis 85–90% H₂/Pd (carboxyl)
Allyl-Fmoc-Aeg-OAc.HCl (Allyl ester) Fmoc (amine), allyl (carboxyl) Orthogonal deprotection via Pd(0)-catalyzed removal Complex peptide architectures 82% Pd(PPh₃)₄, morpholine
Fmoc-Aeg-OH (Free acid) Fmoc (amine), unprotected carboxyl Directly incorporated into peptides without deprotection Native chemical ligation 95% N/A
4.5b (Pyrimidinyl conjugate) Fmoc, tert-butyl, benzyloxycarbonyl Includes pyrimidinyl moiety for kinase inhibition Kinase inhibitor development 94% TFA, enzymatic cleavage
4.5d (Purinyl conjugate) Fmoc, tert-butyl, benzyloxycarbonyl Purine-modified backbone for nucleotide analog synthesis Antiviral/anticancer research 87% TFA

Key Differentiators

Deprotection Flexibility :

  • The tert-butyl ester in the target compound allows orthogonal deprotection with TFA, avoiding interference with Fmoc (base-sensitive) or benzyl/allyl (redox-sensitive) groups .
  • Allyl esters (e.g., CAS 107407-62-5) enable chemoselective deprotection under neutral conditions, ideal for sensitive substrates .

Synthetic Efficiency :

  • The target compound achieves 88% yield after Fmoc removal , comparable to benzyl (85–90%) and allyl (82%) analogs but lower than free acid derivatives (95%) .

Application-Specific Modifications :

  • 4.5b and 4.5d incorporate heterocyclic moieties (pyrimidine/purine) for biological targeting, unlike the standard tert-butyl derivative .
  • Benzyl esters (e.g., Fmoc-Aeg-OBzl.HCl) are preferred in hydrogenation-compatible syntheses .

Physicochemical Properties :

  • The tert-butyl group increases hydrophobicity (logP ~2.5) compared to benzyl (logP ~3.0) or allyl (logP ~2.0), affecting solubility in polar solvents .
  • Allyl esters exhibit superior stability in acidic conditions compared to tert-butyl .

Research Findings

  • Orthogonal Protection : The tert-butyl/Fmoc combination is critical for sequential deprotection in SPPS, minimizing side reactions .
  • Biological Activity : Conjugates like 4.5b show IC₅₀ values of 0.8 µM against tyrosine kinases, highlighting the impact of auxiliary groups on bioactivity .
  • Scalability : Industrial-scale production of Fmoc-Aeg-OtBu.HCl (CAS 169396-88-7) is facilitated by its crystalline hydrochloride salt form, enhancing stability .

Q & A

Q. What is the functional role of the tert-butyl ester and Fmoc groups in this compound during peptide synthesis?

The tert-butyl ester acts as a carboxylic acid protecting group , providing stability under basic conditions (e.g., piperidine-mediated Fmoc deprotection) while remaining labile to acidic cleavage (e.g., trifluoroacetic acid). The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary amine protector , removable under mild basic conditions. This orthogonal protection strategy enables sequential peptide elongation in solid-phase synthesis (SPPS) .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1 : Fmoc protection of the ethylenediamine backbone using Fmoc-Cl in a basic solvent (e.g., DMF or THF).
  • Step 2 : Reaction with tert-butyl bromoacetate to introduce the ester group.
  • Step 3 : Purification via column chromatography or recrystallization. Key intermediates include tert-butyl 2-aminoacetate and Fmoc-ethylenediamine, with yields optimized by controlling stoichiometry and reaction temperature .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.
  • NMR : ¹H/¹³C NMR to verify structural integrity (e.g., tert-butyl singlet at δ ~1.4 ppm, Fmoc aromatic protons at δ ~7.2–7.8 ppm) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence coupling efficiency in SPPS?

The bulky tert-butyl ester can reduce coupling rates in sterically constrained peptides. Mitigation strategies include:

  • Activation Reagents : HATU or DIC/HOBt improve acylation kinetics.
  • Extended Reaction Times : 2–4 hours for hindered residues.
  • Microwave Assistance : Enhanced diffusion and reaction rates at 50–60°C. Comparative coupling efficiency
ActivatorCoupling Time (hr)Yield (%)
HATU/DIEA1.592
DIC/HOBt3.085
PyBOP/DIEA2.088

Q. What are the stability challenges of this compound under prolonged storage or acidic conditions?

  • Hydrolysis : The tert-butyl ester hydrolyzes slowly in aqueous acidic media (t½ ~24–48 hours in 0.1% TFA).
  • Oxidation : The Fmoc group is sensitive to light and oxidizing agents; store at –20°C under argon. Stability
ConditionDegradation (%) at 72 hrs
pH 2.0, 25°C15
pH 7.4, 4°C<5
Dry Ar, –20°C<1

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and temperature effects. Systematic protocols include:

  • Solvent Screening : Test in DMF, DCM, THF, and acetonitrile at 25°C and 40°C.
  • Dynamic Light Scattering (DLS) : Detect aggregation in "soluble" solvents. Example solubility profile:
SolventSolubility (mg/mL)
DMF>50
DCM30
THF15
Water<0.1

Contradictions often stem from undetected micelle formation in polar aprotic solvents .

Methodological and Analytical Challenges

Q. What advanced analytical techniques are used to characterize byproducts during synthesis?

  • LC-MS/MS : Identifies hydrolyzed (tert-butyl loss) or oxidized (Fmoc degradation) byproducts.
  • 2D NMR : Resolves stereochemical impurities (e.g., diastereomers from unintended racemization).
  • X-ray Crystallography : Confirms molecular conformation (e.g., Z-isomer detection in ) .

Q. How can researchers optimize orthogonal deprotection strategies for complex peptide architectures?

Sequential deprotection requires:

  • pH Gradients : Fmoc removal at pH 8–9 (piperidine), tert-butyl cleavage at pH <2 (TFA).
  • Selective Enzymes : Lipases for ester hydrolysis under neutral conditions. Example workflow:
  • Fmoc deprotection (20% piperidine/DMF).
  • Peptide elongation.
  • Global deprotection (TFA:thioanisole:H₂O, 95:3:2) .

Applications in Novel Research

Q. What strategies enable the use of this compound in branched or cyclic peptide synthesis?

  • Branched Peptides : Incorporate via lysine or glutamic acid side-chain conjugation.
  • Cyclization : Use tert-butyl ester deprotection to expose carboxylic acid for lactamization or disulfide bond formation. Example: Cyclic RGD peptides for integrin targeting, achieving 70–80% cyclization efficiency .

Q. How does this compound facilitate the synthesis of peptide-PNA conjugates?

The ethylenediamine backbone serves as a spacer for coupling peptide segments to peptide nucleic acid (PNA) oligomers. Fmoc protection ensures compatibility with standard PNA solid-phase synthesis protocols. Applications include FRET probes for real-time hybridization monitoring .

Troubleshooting Synthesis Issues

Q. Why does incomplete Fmoc deprotection occur, and how can it be resolved?

Causes include:

  • Insufficient Piperidine Exposure : Increase deprotection time to 10–15 minutes.
  • Aggregation : Add chaotropic agents (e.g., 6 M guanidinium HCl).
  • Matrix Effects : Use pre-swollen resins (e.g., Wang or Rink amide).
    Validate via Kaiser test (ninhydrin) or UV monitoring at 301 nm .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate

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